molecular formula C19H24N4O5 B2561663 N-(1-{N'-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)ADAMANTANE-1-CARBOXAMIDE CAS No. 375388-26-4

N-(1-{N'-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2561663
CAS No.: 375388-26-4
M. Wt: 388.424
InChI Key: KIYSOOSGCKJAFD-KEBDBYFISA-N
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Description

N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane, furan, and hydrazine moieties

Scientific Research Applications

N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, many nitrofuran derivatives exert their antibacterial effects through the formation of reactive intermediates that damage bacterial DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Nitrofuran derivatives have been associated with a risk of mutagenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide typically involves the condensation of adamantane-1-carboxylic acid with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps include:

    Formation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is reacted with hydrazine hydrate to form adamantane-1-carbohydrazide.

    Condensation Reaction: The adamantane-1-carbohydrazide is then condensed with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
  • N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide
  • N’-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity. This makes it distinct from other similar compounds that lack the adamantane structure.

Properties

IUPAC Name

N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-11(17(24)22-20-10-15-2-3-16(28-15)23(26)27)21-18(25)19-7-12-4-13(8-19)6-14(5-12)9-19/h2-3,10-14H,4-9H2,1H3,(H,21,25)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSOOSGCKJAFD-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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